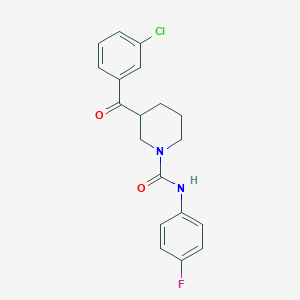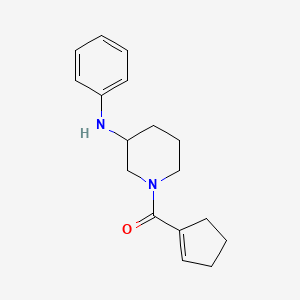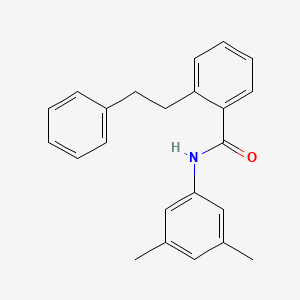
3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide, also known as CEP-1347, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and has been shown to have neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), which is a key mediator of neuronal death. By inhibiting JNK activation, 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide may protect neurons from damage and promote neuronal survival.
Biochemical and Physiological Effects:
3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide has also been shown to reduce oxidative stress and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has also been shown to be effective in a number of in vitro and in vivo models of neurodegenerative diseases. However, 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide. One area of research is to investigate the potential therapeutic applications of 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide in the treatment of neurodegenerative diseases. Another area of research is to investigate the potential anti-inflammatory properties of 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide and its potential applications in the treatment of inflammatory diseases. Additionally, future research could focus on developing analogs of 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide with improved solubility and longer half-lives to improve its effectiveness in lab experiments.
Métodos De Síntesis
The synthesis of 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with 4-fluoroaniline to form 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)aniline. This intermediate is then reacted with piperidinecarboxylic acid to form 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide. The synthesis of 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 3-(3-chlorobenzoyl)-N-(4-fluorophenyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-(3-chlorobenzoyl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-5-1-3-13(11-15)18(24)14-4-2-10-23(12-14)19(25)22-17-8-6-16(21)7-9-17/h1,3,5-9,11,14H,2,4,10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPZRYIYTKXYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964169.png)
![3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5964175.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B5964193.png)
![5-(4-chlorophenyl)-3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5964195.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)
![3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B5964219.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B5964232.png)
![3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B5964234.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964239.png)
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B5964257.png)
![5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5964264.png)
